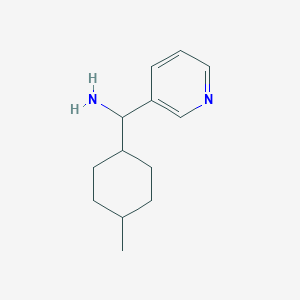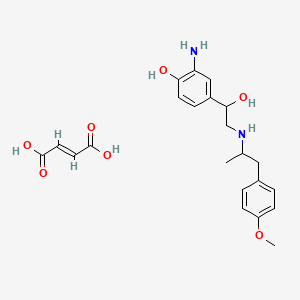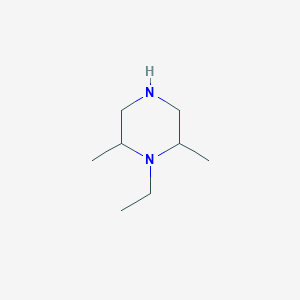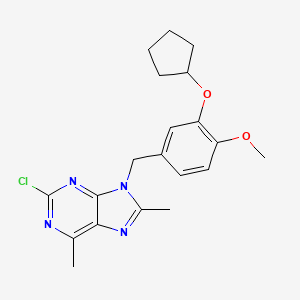
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2. It is known for its applications in research and development, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a methylcyclohexyl group attached to a pyridinylmethanamine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine typically involves the reaction of 4-methylcyclohexylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.
Applications De Recherche Scientifique
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylcyclohexyl)(pyridin-2-yl)methanamine
- (4-Methylcyclohexyl)(pyridin-4-yl)methanamine
- (4-Methylcyclohexyl)(pyridin-3-yl)ethanamine
Uniqueness
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(4-methylcyclohexyl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C13H20N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-3,8-11,13H,4-7,14H2,1H3 |
Clé InChI |
JEGFAXXMYLENHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)











